1-(5-bromo-2-chlorobenzoyl)-4-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-bromo-2-chlorobenzoyl)-4-methylpiperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 1-(5-bromo-2-chlorobenzoyl)-4-methylpiperidine is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes, which could make it a potential drug candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-bromo-2-chlorobenzoyl)-4-methylpiperidine has various biochemical and physiological effects. It has been shown to have potential anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have potential applications in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(5-bromo-2-chlorobenzoyl)-4-methylpiperidine in lab experiments is its potential applications in the field of medicinal chemistry. However, one of the limitations is that its mechanism of action is not fully understood, which could limit its potential applications.
Zukünftige Richtungen
There are various future directions for the research of 1-(5-bromo-2-chlorobenzoyl)-4-methylpiperidine. One potential direction is to further investigate its mechanism of action, which could lead to the development of new drugs for the treatment of various diseases. Another potential direction is to explore its potential applications in the field of cancer research. Additionally, further studies could be conducted to investigate its potential applications in the synthesis of other compounds with potential pharmaceutical applications.
Conclusion:
In conclusion, 1-(5-bromo-2-chlorobenzoyl)-4-methylpiperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, and physiological effects have been extensively studied, and it has shown potential as a drug candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and explore its potential applications in various fields.
Synthesemethoden
The synthesis of 1-(5-bromo-2-chlorobenzoyl)-4-methylpiperidine can be achieved using several methods. One of the most commonly used methods involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. Another method involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 4-methylpiperidine in the presence of a phase transfer catalyst.
Wissenschaftliche Forschungsanwendungen
1-(5-bromo-2-chlorobenzoyl)-4-methylpiperidine has been used in various scientific research studies. It has been shown to have potential applications in the field of medicinal chemistry as a potential drug candidate for the treatment of various diseases. It has also been used in the synthesis of various other compounds that have potential applications in the field of pharmaceuticals.
Eigenschaften
IUPAC Name |
(5-bromo-2-chlorophenyl)-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO/c1-9-4-6-16(7-5-9)13(17)11-8-10(14)2-3-12(11)15/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJGXMDKEMERHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-chlorophenyl)(4-methylpiperidin-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.